3-(4-Cyclohexylpiperidin-1-yl)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Cyclohexylpiperidin-1-yl)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Cyclohexylpiperidin-1-yl)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. The process may start with the preparation of the piperidine ring, followed by the introduction of the cyclohexyl group and the propoxyphenyl moiety. Common reagents used in these reactions include cyclohexylamine, propoxybenzene, and various catalysts to facilitate the formation of the pyrrolidine-2,5-dione core.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(4-Cyclohexylpiperidin-1-yl)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological targets, such as receptors or enzymes.
Medicine: Investigated for potential therapeutic effects, including analgesic, anti-inflammatory, or neuroprotective properties.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Cyclohexylpiperidin-1-yl)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may bind to neurotransmitter receptors in the brain, altering signal transmission and producing therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-Cyclohexylpiperidin-1-yl)-1-phenylpyrrolidine-2,5-dione: Lacks the propoxy group, which may affect its pharmacological properties.
3-(4-Methylpiperidin-1-yl)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione: Contains a methyl group instead of a cyclohexyl group, potentially altering its activity.
Uniqueness
The unique combination of the cyclohexylpiperidinyl and propoxyphenyl groups in 3-(4-Cyclohexylpiperidin-1-yl)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione may confer distinct pharmacological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C24H34N2O3 |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
3-(4-cyclohexylpiperidin-1-yl)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C24H34N2O3/c1-2-16-29-21-10-8-20(9-11-21)26-23(27)17-22(24(26)28)25-14-12-19(13-15-25)18-6-4-3-5-7-18/h8-11,18-19,22H,2-7,12-17H2,1H3 |
InChI Key |
CHNCOGBXILVWDT-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)C4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.